1-Acetyl-2-(2,4-dichlorophenyl)-3-hydroxyimidazolidin-4-one
Overview
Description
1-Acetyl-2-(2,4-dichlorophenyl)-3-hydroxyimidazolidin-4-one is a chemical compound that belongs to the class of imidazolidinones This compound is characterized by the presence of an acetyl group, a dichlorophenyl group, and a hydroxy group attached to an imidazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-2-(2,4-dichlorophenyl)-3-hydroxyimidazolidin-4-one typically involves the reaction of 2,4-dichlorophenyl isocyanate with an appropriate acetylated amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process. Additionally, the reaction conditions are optimized to minimize the formation of by-products and to maximize the yield of the desired compound.
Chemical Reactions Analysis
Types of Reactions
1-Acetyl-2-(2,4-dichlorophenyl)-3-hydroxyimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 1-acetyl-2-(2,4-dichlorophenyl)-3-oxoimidazolidin-4-one.
Reduction: Formation of 1-acetyl-2-(2,4-dichlorophenyl)-3-aminoimidazolidin-4-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Acetyl-2-(2,4-dichlorophenyl)-3-hydroxyimidazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, thereby modulating their activity. The presence of the dichlorophenyl group enhances its binding affinity, while the hydroxy group can participate in hydrogen bonding with the target molecules. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-Acetyl-2-(2,4-dichlorophenyl)-3-methoxy-4-imidazolidinone
- 1-Acetyl-2-(2,4-dichlorophenyl)-3-(methoxymethoxy)-4-imidazolidinone
Uniqueness
1-Acetyl-2-(2,4-dichlorophenyl)-3-hydroxyimidazolidin-4-one is unique due to the presence of the hydroxy group, which can enhance its reactivity and binding affinity compared to its methoxy and methoxymethoxy counterparts. This makes it a valuable compound for various applications, particularly in medicinal chemistry where specific interactions with biological targets are crucial.
Properties
IUPAC Name |
1-acetyl-2-(2,4-dichlorophenyl)-3-hydroxyimidazolidin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2O3/c1-6(16)14-5-10(17)15(18)11(14)8-3-2-7(12)4-9(8)13/h2-4,11,18H,5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFZXQOKCCFAIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(=O)N(C1C2=C(C=C(C=C2)Cl)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.